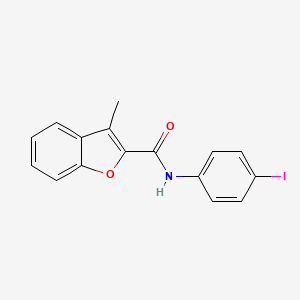

N-(4-iodophenyl)-3-methyl-1-benzofuran-2-carboxamide

Description

N-(4-iodophenyl)-3-methyl-1-benzofuran-2-carboxamide is a benzofuran-derived small molecule characterized by a 3-methyl-substituted benzofuran core linked to a carboxamide group. The carboxamide nitrogen is further substituted with a 4-iodophenyl moiety.

Properties

IUPAC Name |

N-(4-iodophenyl)-3-methyl-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12INO2/c1-10-13-4-2-3-5-14(13)20-15(10)16(19)18-12-8-6-11(17)7-9-12/h2-9H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPJPEUAHRBTACD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC=C(C=C3)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodophenyl)-3-methyl-1-benzofuran-2-carboxamide typically involves the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of o-hydroxyaryl ketones with appropriate reagents.

Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via a halogenation reaction, where an aryl amine is treated with iodine and a suitable oxidizing agent.

Formation of the Carboxamide Moiety: The final step involves the coupling of the iodophenyl amine with the benzofuran carboxylic acid derivative under amide bond formation conditions, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-iodophenyl)-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom in the iodophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The benzofuran ring and the carboxamide moiety can participate in oxidation and reduction reactions, respectively.

Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.

Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Commonly employ reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Utilize palladium catalysts and boronic acids or esters under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzofuran derivatives, while coupling reactions can produce more complex polycyclic structures.

Scientific Research Applications

N-(4-iodophenyl)-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The iodophenyl group can facilitate binding to certain proteins or enzymes, while the benzofuran ring can interact with various biological receptors. These interactions can modulate the activity of the target proteins or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(4-iodophenyl)-3-methyl-1-benzofuran-2-carboxamide can be compared to analogous benzofuran carboxamides and aryl-substituted derivatives. Key differences arise from variations in substituents on the benzofuran core, the aryl group attached to the carboxamide, and halogen substitutions. Below is a systematic comparison:

Halogen-Substituted Phenyl Analogs

N-(4-Bromophenyl)furan-2-carboxamide () :

- This compound replaces iodine with bromine on the phenyl ring. Bromine’s lower atomic weight and distinct electronic properties may alter reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), as seen in , where bromophenyl derivatives are synthesized in high yields. The iodine analog may exhibit slower reaction kinetics due to steric hindrance or stronger C–I bond stability .

- In , a bromophenyl-substituted benzofuran carboxamide is synthesized via azide reduction, suggesting bromine’s compatibility with multi-step synthetic routes.

- The additional diphenylpropanamido group introduces conformational rigidity, which may influence binding affinity in biological targets .

Methoxy-Substituted Analogs

- The benzyl linker (CH₂) between the phenyl and carboxamide groups introduces flexibility, contrasting with the direct aryl linkage in the iodophenyl compound .

Amino- and Fluoro-Substituted Derivatives

- N-(4-Amino-2-methoxyphenyl)-1-benzofuran-2-carboxamide (): The amino and methoxy groups create a polar, electron-rich aromatic system. This could improve aqueous solubility but reduce membrane permeability compared to the iodophenyl analog .

- N-[(4-Fluorophenyl)methyl]-1-benzofuran-2-carboxamide () :

Structural and Functional Implications

Biological Activity

N-(4-iodophenyl)-3-methyl-1-benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a benzofuran core with a carboxamide functional group and an iodophenyl substituent. Its structural formula can be represented as follows:

This structure is essential for its biological activity, influencing its interaction with various biological targets.

The mechanism of action for this compound involves binding to specific molecular targets. The iodophenyl group enhances the compound's ability to interact with proteins or enzymes, while the benzofuran moiety may engage with various biological receptors. These interactions can modulate the activity of target proteins or receptors, leading to observed biological effects such as:

- Antimicrobial Activity : Inhibition of bacterial growth.

- Anticancer Activity : Induction of apoptosis in cancer cells.

Antimicrobial Properties

Research has indicated that benzofuran derivatives exhibit notable antimicrobial activity. For instance, this compound has been studied for its efficacy against various pathogens. A comparative analysis is presented in Table 1 below.

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 12.5 µg/mL |

| This compound | S. aureus | 6.25 µg/mL |

| Control (Ampicillin) | E. coli | 1 µg/mL |

| Control (Penicillin) | S. aureus | 0.5 µg/mL |

The compound demonstrated significant antibacterial activity with MIC values comparable to standard antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. Notably, the compound was tested against human breast cancer cells (MCF-7) and exhibited cytotoxic effects at concentrations ranging from 10 to 50 µM.

Case Study : A study involving MCF-7 cells revealed that treatment with the compound resulted in:

- Cell Viability Reduction : Significant decrease in cell viability observed via MTT assay.

- Apoptosis Induction : Flow cytometry analysis indicated increased annexin V-positive cells after treatment.

The results suggest that the compound may act through mechanisms involving mitochondrial dysfunction and caspase activation .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. SAR studies indicate that:

- Iodine Substitution : The presence of iodine enhances lipophilicity, potentially improving membrane permeability.

- Methyl Group Positioning : The methyl group at the 3-position on the benzofuran ring is crucial for maintaining biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.